molecular formula C17H22N2O2 B3090258 6-Azepan-2-yl-quinoline monoacetate CAS No. 1209280-52-3

6-Azepan-2-yl-quinoline monoacetate

Cat. No. B3090258
CAS RN: 1209280-52-3
M. Wt: 286.37 g/mol
InChI Key: IVPGCRCIJVXHRB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 6-Azepan-2-yl-quinoline is 1S/C15H18N2/c1-2-6-14(16-9-3-1)13-7-8-15-12(11-13)5-4-10-17-15/h4-5,7-8,10-11,14,16H,1-3,6,9H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Chemical Synthesis and Reaction Pathways

6-Azepan-2-yl-quinoline monoacetate, as part of the broader family of quinoline derivatives, is involved in various chemical synthesis pathways and reaction mechanisms. Notable research includes studies on reaction mechanisms involving quinolines, such as the formation of azepines from quinolines through reactions with dimethyl acetylenedicarboxylate, indicating possible pathways for synthesizing complex quinoline derivatives (Acheson & Flowerday, 1975). Another study explored photolytic ring-expansions of azidoquinolines, yielding unexpected azepine ring-opening reactions (Hayes et al., 1990).

Anticancer Activity and Mechanisms

Quinoline compounds, including derivatives of 6-Azepan-2-yl-quinoline monoacetate, have been extensively studied for their anticancer activities. They function as 'parental' compounds for synthesizing molecules with medical benefits. Specific anticancer activities of quinoline derivatives include inhibition of tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms (Solomon & Lee, 2011).

Pharmacological Properties and Biological Activities

The synthesis of novel quinoline derivatives with potential pharmacological properties is a key area of research. For instance, studies on the synthesis of quinolines and pyrido[3,2-c]azepines containing amino acid units reveal their potential in creating compounds with unique biological activities (Anžič et al., 1994). Additionally, quinoline derivatives have been synthesized and evaluated for antimicrobial activity, demonstrating their potential in addressing bacterial infections (Holla et al., 2005).

Anti-Inflammatory and Analgesic Activities

Quinoline derivatives have shown significant anti-inflammatory and analgesic activities in various studies. For example, the synthesis and pharmacological assessment of quinoline derivatives bearing azetidinones scaffolds indicate potent analgesic and anti-inflammatory activities, suggesting their potential use in developing new therapeutic agents (Gupta & Mishra, 2016).

Enzyme Inhibition and Molecular Interactions

Research on quinoline derivatives also extends to their role in inhibiting specific enzymes. For instance, azepane derivatives have been evaluated for protein kinase B (PKB) inhibition, providing insights into the development of targeted drug therapies (Breitenlechner et al., 2004).

properties

IUPAC Name

acetic acid;6-(azepan-2-yl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2.C2H4O2/c1-2-6-14(16-9-3-1)13-7-8-15-12(11-13)5-4-10-17-15;1-2(3)4/h4-5,7-8,10-11,14,16H,1-3,6,9H2;1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPGCRCIJVXHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CCC(NCC1)C2=CC3=C(C=C2)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Azepan-2-yl-quinoline monoacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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